molecular formula C12H12O3 B1296872 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione CAS No. 91963-14-3

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione

Cat. No.: B1296872
CAS No.: 91963-14-3
M. Wt: 204.22 g/mol
InChI Key: QONVYGBSHDIBRK-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C12H12O3. It is characterized by a cyclohexane ring substituted with a hydroxyphenyl group and two keto groups at positions 1 and 3.

Biochemical Analysis

Biochemical Properties

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with hydroxylamine, where it forms oximes or hydrazones . This reaction is crucial in organic chemistry and biochemistry for the formation of stable compounds. Additionally, this compound can undergo dibromination in alkaline medium, leading to the formation of dibromides . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with hydroxylamine can lead to the formation of stable oximes, which can modulate gene expression and cellular metabolism . Additionally, its ability to undergo dibromination can impact cellular processes by altering the chemical environment within cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can form reversible hemiketals with oxygen and irreversible oximes with nitrogen . These interactions are crucial for its biochemical activity. The formation of oximes is particularly important as it leads to the stabilization of the compound and its subsequent biochemical effects. Additionally, the compound’s ability to undergo dibromination in alkaline medium further highlights its reactivity and potential for enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can form stable oximes and hydrazones, which can persist over time . Its dibromination reaction in alkaline medium can lead to the formation of dibromides, which may degrade over time . These temporal effects are crucial for understanding the long-term impact of the compound on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function. At higher doses, it can lead to significant biochemical changes, including enzyme inhibition or activation . Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form oximes and hydrazones with hydroxylamine is a key metabolic pathway . Additionally, its dibromination reaction in alkaline medium is another important metabolic process . These pathways highlight the compound’s role in modulating biochemical reactions and metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that the compound can form stable oximes and hydrazones, which can be transported within cells . Additionally, its dibromination reaction can influence its distribution by altering its chemical properties .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its ability to form stable oximes and hydrazones can influence its localization within cells . Additionally, the compound’s dibromination reaction can affect its subcellular distribution by modifying its chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is unique due to the presence of both the hydroxyphenyl group and the cyclohexane-1,3-dione structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-(4-hydroxyphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONVYGBSHDIBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342006
Record name 5-(4-hydroxyphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91963-14-3
Record name 5-(4-hydroxyphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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